molecular formula C7H3FN2O2S B2751052 2-Fluoro-6-nitrophenylthiocyanate CAS No. 21325-05-3

2-Fluoro-6-nitrophenylthiocyanate

Cat. No. B2751052
CAS RN: 21325-05-3
M. Wt: 198.17
InChI Key: YZVITFCFJAHPEX-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylthiocyanate is a chemical compound with the CAS Number 21325-05-3 . It has a molecular weight of 198.18 and its IUPAC name is 1-fluoro-3-nitro-2-thiocyanatobenzene . The compound is solid at room temperature .


Molecular Structure Analysis

The Inchi Code for 2-Fluoro-6-nitrophenylthiocyanate is 1S/C7H3FN2O2S/c8-5-2-1-3-6 (10 (11)12)7 (5)13-4-9/h1-3H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Fluorescent Dyes and Labeling

One study demonstrates the conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including amide, imine, urea, and thiourea, which exhibit strong luminescence. This process involved the use of an isothiocyanate intermediate derivative in a model labeling experiment with Bovine Serum Albumin (BSA), indicating potential applications in biochemical labeling and imaging (Frath et al., 2012).

Membrane Dynamics

Research into the dynamics of membrane penetration by the fluorescent group NBD attached to phosphatidylcholine molecules provides insights into the distribution and behavior of fluorophores in lipid bilayers. This study contributes to our understanding of membrane biochemistry and the design of fluorescent probes for studying cellular membranes (Huster et al., 2001).

Fluorosensors for Metal Ion Detection

Another study highlights the use of ultrathin graphitic carbon nitride nanosheets as a highly efficient fluorosensor for the rapid and ultrasensitive detection of Cu(2+). This application demonstrates the potential of 2-Fluoro-6-nitrophenylthiocyanate derivatives in environmental monitoring and the detection of metal ions in aqueous solutions (Tian et al., 2013).

Safety And Hazards

The safety information for 2-Fluoro-6-nitrophenylthiocyanate indicates that it is potentially dangerous. The compound has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), avoiding breathing dust (P261), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(2-fluoro-6-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVITFCFJAHPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrophenylthiocyanate

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-6-nitroaniline (3 g, 0.02 mol) in conc. sulphuric acid (30 mL) and water (30 mL) was diazotized at 0-3° C. for 90 min with aqueous sodium nitrite (1.45 g, 0.021 mol). After addition of potassium thiocyanate (2.522 g, 0.026 mol) in water (10 mL), the diazo-liquor was stirred vigorously into a suspension of cuprous thiocyanate (6.05 g, 0.05 mol) in water (20 mL) at 5° C. After stirring at 5° C. for 2 hr, the mixture was then heated at 70° C. for 20 min, then was cooled overnight, filtered, and the cake extracted with EtOAc to get the crude product (3.96 g) which was used in the next step without further purification. LC-MS: m/z 199.2 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.522 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous thiocyanate
Quantity
6.05 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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